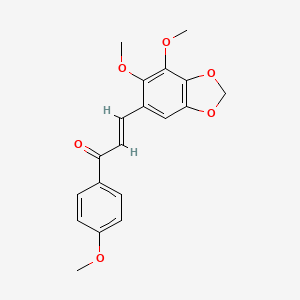
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mécanisme D'action
The mechanism of action of (2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various cellular pathways, including those involved in inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a hydroxyl group instead of a methoxy group.
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with different substitution patterns on the aromatic rings.
Uniqueness
(2E)-3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is unique due to the presence of the 6,7-dimethoxy-2H-1,3-benzodioxole moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H18O6 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H18O6/c1-21-14-7-4-12(5-8-14)15(20)9-6-13-10-16-18(25-11-24-16)19(23-3)17(13)22-2/h4-10H,11H2,1-3H3/b9-6+ |
Clé InChI |
QCXZLGNGYHBCCT-RMKNXTFCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C(=C2OC)OC)OCO3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C(=C2OC)OC)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14999728.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B14999736.png)
![2-[(4-ethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999760.png)
![6,12,12-trimethyl-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B14999773.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B14999779.png)
![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-methylpropan-1-amine](/img/structure/B14999784.png)
![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999785.png)
![6-Amino-3-tert-butyl-4-{2-[(4-chlorobenzyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14999790.png)
![4-tert-butyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B14999795.png)
![11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-trien-6-one](/img/structure/B14999802.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999808.png)
![3-(4-Chlorophenyl)-5-(3-pyridyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B14999815.png)
![3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14999817.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999820.png)
